molecular formula C7H9N3O2 B099707 2-Methoxyisonicotinohydrazide CAS No. 19353-97-0

2-Methoxyisonicotinohydrazide

Cat. No. B099707
CAS RN: 19353-97-0
M. Wt: 167.17 g/mol
InChI Key: QYNSUWDAHGNROT-UHFFFAOYSA-N
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Description

2-Methoxyisonicotinohydrazide is a chemical compound with the molecular formula C7H9N3O2 .


Synthesis Analysis

The synthesis routes of 2-Methoxyisonicotinohydrazide are documented with experiment details and outcomes.


Molecular Structure Analysis

The molecular structure of 2-Methoxyisonicotinohydrazide is well-documented . The compound has a molecular weight of 167.17 g/mol . The IUPAC name for this compound is 2-methoxypyridine-4-carbohydrazide .


Physical And Chemical Properties Analysis

2-Methoxyisonicotinohydrazide has several computed properties. It has a molecular weight of 167.17 g/mol, an XLogP3 of -0.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The compound also has an exact mass of 167.069476538 g/mol and a monoisotopic mass of 167.069476538 g/mol . Its topological polar surface area is 77.2 Ų, and it has a heavy atom count of 12 .

Scientific Research Applications

Free Radical Stress in Cancer Treatment

2-Methoxyestradiol (2-ME) has been demonstrated to inhibit superoxide dismutase (SOD) and induce apoptosis in leukemia cells through a free radical-mediated mechanism. This study explored the relationship between cellular superoxide contents and the cytotoxic activity of 2-ME in primary leukemia cells, revealing that cellular generation of superoxide plays a significant role in the cytotoxic action of 2-ME. The results suggest the potential of using exogenous reactive oxygen species (ROS)-producing agents in combination with 2-ME to enhance antileukemia activity and overcome drug resistance (Zhou et al., 2003).

Inhibition of Tumor Growth and Angiogenesis

2-Methoxyestradiol (2ME2) has been identified as a novel antitumor and antiangiogenic agent. It inhibits tumor growth and angiogenesis at concentrations that disrupt tumor microtubules in vivo. Additionally, 2ME2 downregulates hypoxia-inducible factor-1 (HIF) at the posttranscriptional level and inhibits HIF-1-induced transcriptional activation of VEGF expression, establishing 2ME2 as a small molecule inhibitor of HIF-1 and providing insight into the mechanism of action of 2ME2 as an inhibitor of angiogenesis (Mabjeesh et al., 2003).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Methoxyisonicotinohydrazide . Personal protective equipment and chemical impermeable gloves are recommended, and all sources of ignition should be removed .

properties

IUPAC Name

2-methoxypyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNSUWDAHGNROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314074
Record name 2-Methoxyisonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyisonicotinohydrazide

CAS RN

19353-97-0
Record name 19353-97-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxyisonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methoxy-isonicotinic acid methyl ester (23.0 g, 137 mmol) and hydrazine hydrate (8.95 g, 178 mmol) were dissolved in ethanol and stirred at 75° C. for 12 hours. The reaction mixture was concentrated and the remaining solid was tritiated in hexanes/ether (80:20), filtered and dried to afford the title compound as a solid (18.4 g, 80%).
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Synthesis routes and methods II

Procedure details

To a solution of 2-methoxypyridine-4-carboxylic acid 1 (1.0 g, 6.5 mmol) in CH3OH (30 mL) was added a few drops of SOCl2 at ambient temperature. The mixture was stirred under reflux for 16 hours and concentrated to give methyl 2-methoxypyridine-4-carboxylate 2. To the solution of 2-methoxypyridine-4-carboxylate 2 in CH3OH was added hydrazine monohydrate (2.0 mL, 37 mmol) at ambient temperature. The reaction mixture was stirred at ambient temperature for 16 hours and concentrated to give 2-methoxypyridine-4-carbohydrazide 3 as a white solid. Yield: 0.87 g, 80%.
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Synthesis routes and methods III

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